2,4-Dibromo-1,8-naphthyridine

CAS No.: 54569-27-6

Cat. No.: VC2883012

Molecular Formula: C8H4Br2N2

Molecular Weight: 287.94 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 54569-27-6 |

|---|---|

| Molecular Formula | C8H4Br2N2 |

| Molecular Weight | 287.94 g/mol |

| IUPAC Name | 2,4-dibromo-1,8-naphthyridine |

| Standard InChI | InChI=1S/C8H4Br2N2/c9-6-4-7(10)12-8-5(6)2-1-3-11-8/h1-4H |

| Standard InChI Key | VBFQOVZTYUFQNB-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(N=C1)N=C(C=C2Br)Br |

| Canonical SMILES | C1=CC2=C(N=C1)N=C(C=C2Br)Br |

Introduction

Chemical Properties and Structure

Chemical Identity

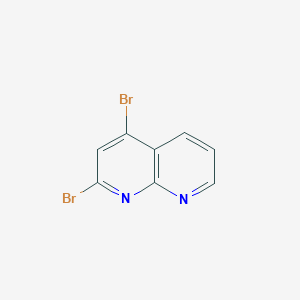

2,4-Dibromo-1,8-naphthyridine is a well-defined chemical entity with specific identifiers and properties that distinguish it from other naphthyridine derivatives. The compound contains a 1,8-naphthyridine core with bromine atoms substituted at the 2 and 4 positions, creating a unique chemical structure with distinct reactivity patterns.

Table 1: Chemical Identity of 2,4-Dibromo-1,8-naphthyridine

| Parameter | Value |

|---|---|

| Product Name | 2,4-Dibromo-1,8-naphthyridine |

| CAS Number | 54569-27-6 |

| Molecular Formula | C8H4Br2N2 |

| Molecular Weight | 287.94 g/mol |

| IUPAC Name | 2,4-dibromo-1,8-naphthyridine |

| SMILES Notation | BrC1=CC(Br)=NC2=NC=CC=C12 |

The compound's structure features the characteristic fused ring system of naphthyridines with two nitrogen atoms in positions 1 and 8, creating a distinct electronic distribution that influences its chemical behavior and reactivity .

Physical Properties

While comprehensive physical property data for 2,4-Dibromo-1,8-naphthyridine is somewhat limited in the available literature, it typically exists as an oil after purification through chromatographic methods . The presence of two electronegative bromine atoms and two nitrogen atoms in the ring system contributes to its polarity and potential for intermolecular interactions, which influence its solubility and reactivity patterns.

Synthesis Methods

Standard Synthesis Procedure

The synthesis of 2,4-Dibromo-1,8-naphthyridine typically involves the use of phosphorus(V) oxybromide (POBr3) as a brominating agent. A detailed synthesis procedure described in the literature involves the following steps:

-

Dissolution of the 1,8-naphthyridine precursor (approximately 19g) in 200ml of phosphorus oxybromide

-

Heating the mixture to reflux temperature

-

Maintaining the reaction for 12 hours

-

Pouring the reaction solution into ice water

-

Extraction with ethyl acetate

-

Washing the organic phase three times with saturated salt water

-

Drying over anhydrous sodium sulfate

-

Concentration under reduced pressure

This procedure typically yields approximately 14g of the product as an oil, representing a reasonable yield from the starting material . The reaction essentially involves the replacement of hydroxyl or other leaving groups with bromine atoms at the 2 and 4 positions of the naphthyridine ring system.

Alternative Synthesis Approaches

While the phosphorus oxybromide method represents the most commonly documented approach for synthesizing 2,4-Dibromo-1,8-naphthyridine, research continues to explore alternative methods that might offer advantages in terms of yield, purity, or environmental impact. The development of more efficient and selective bromination methods remains an active area of research in heterocyclic chemistry.

Biological and Pharmacological Activities

Structure-Activity Relationships

The biological activity of naphthyridine derivatives depends significantly on their substitution patterns. The presence of halogens such as bromine can influence lipophilicity, membrane permeability, and binding interactions with biological targets. In the case of 2,4-Dibromo-1,8-naphthyridine, the bromine atoms can serve as leaving groups in nucleophilic aromatic substitution reactions, facilitating the synthesis of more complex derivatives with diverse pharmacological profiles.

Research Applications

Synthetic Building Block

2,4-Dibromo-1,8-naphthyridine serves primarily as a valuable building block in organic synthesis. The presence of two bromine atoms makes it particularly useful for further functionalization through various cross-coupling reactions such as Suzuki, Stille, or Sonogashira couplings. These reactions can introduce carbon-carbon bonds at the bromine-substituted positions, allowing for the creation of more complex naphthyridine derivatives with tailored properties.

Medicinal Chemistry Applications

Current Research and Future Directions

Ongoing Research Efforts

Research on naphthyridine derivatives, including those with structural similarities to 2,4-Dibromo-1,8-naphthyridine, continues to evolve. Current research directions include:

-

Optimization of synthesis methods to improve yields and reduce environmental impact

-

Development of more selective functionalization strategies

-

Exploration of pharmacokinetic properties to enhance therapeutic potential

-

Investigation of structure-activity relationships to guide drug design

-

Application in catalyst development and coordination chemistry

Future Perspectives

The future of research involving 2,4-Dibromo-1,8-naphthyridine appears promising, with several potential avenues for exploration:

-

Development of targeted libraries of derivatives for specific therapeutic applications

-

Integration into more complex molecular systems for materials science applications

-

Exploration of metal complexation behavior and potential catalytic applications

-

Investigation of photophysical properties for potential optoelectronic applications

-

Study of mechanistic aspects of reactions involving this compound to better understand its chemical behavior

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume